Cas no 85312-59-0 (4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl)

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl is a fluorinated biphenyl derivative with a trans-4-propylcyclohexyl substituent, notable for its structural rigidity and thermal stability. The difluoro substitution at the 3,4-positions enhances its electronic properties, making it suitable for applications in liquid crystal materials and advanced organic synthesis. The trans-configuration of the propylcyclohexyl group contributes to improved mesomorphic behavior, while the biphenyl core ensures high chemical resistance. This compound is particularly valued in the development of high-performance liquid crystal displays (LCDs) due to its low viscosity, broad nematic phase range, and compatibility with other mesogenic components. Its well-defined molecular structure also facilitates precise tuning of material properties.
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl structure
85312-59-0 structure
商品名:4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
CAS番号:85312-59-0
MF:C21H24F2
メガワット:314.412073135376
MDL:MFCD09838999
CID:60863
PubChem ID:253662361

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 化学的及び物理的性質

名前と識別子

    • 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
    • trans-3,4-Difluoro-4'-(4-n-propylcyclohexyl)biphenyl
    • 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl
    • 1,1'-Biphenyl, 3,4-difluoro-4'-(trans-4-propylcyclohexyl)-
    • 1,2-difluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene
    • 3,4-Difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl
    • 3,4-difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
    • 4-(trans-4-n-Propylcyclohexyl)-3',4'-difluorobiphenyl
    • 1,1'-Biphenyl,3,4-difluoro-4'-(4-propylcyclohexyl)-, trans-
    • BCH 3F.F
    • 1,1'-Biphenyl,3,4-difluoro-4'-(trans-4-propylcyclohexyl)-
    • 3,4-Difluoro-4'-((trans-4-propylcyclohexyl)-1,1'-biphenyl
    • VULXHDGYVHCLLN-UHFFFAOYSA-N
    • 1,1′-Biphenyl, 3,4-difluoro-4′-(4-propylcyclohexyl)-, trans- (ZCI)
    • 3,4-Difluoro-4′-(trans-4-propylcyclohexyl)-1,1′-biphenyl (ACI)
    • 3-HBB(F)-F
    • 4-(trans-4-n-Propylcyclohexyl)-3′,4′-difluoro-1,1′-biphenyl
    • CPG-3-F
    • SY067607
    • CS-W012042
    • 3,4-Difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl #
    • AKOS015917697
    • SCHEMBL12314620
    • TRANS-4'(4-N-PROPYLCYCLOHEXYL)-3,4-DIFLUOR-1,1'-BIPHENYL(BCH-3F.F)
    • DTXSID50346460
    • MFCD09838999
    • 1,1'-Biphenyl, 3,4-difluoro-4'-(4-propylcyclohexyl)-
    • D4535
    • 3,4-Difluoro-4 inverted exclamation mark -(trans-4-propylcyclohexyl)-1,1 inverted exclamation mark -biphenyl
    • DS-11414
    • SCHEMBL7756528
    • C21H24F2
    • 85312-59-0
    • 4-(4-propylcyclohexyl)-3',4'-difluorobiphenyl
    • SCHEMBL3437362
    • MDL: MFCD09838999
    • インチ: 1S/C21H24F2/c1-2-3-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19-12-13-20(22)21(23)14-19/h8-16H,2-7H2,1H3/t15-,16-
    • InChIKey: VULXHDGYVHCLLN-WKILWMFISA-N
    • ほほえんだ: FC1C(F)=CC=C(C2C=CC([C@@H]3CC[C@@H](CCC)CC3)=CC=2)C=1

計算された属性

  • せいみつぶんしりょう: 314.18500
  • どういたいしつりょう: 314.185
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 7.6
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 密度みつど: N/0A
  • ゆうかいてん: 66-68℃
  • ふってん: 404°C at 760 mmHg
  • フラッシュポイント: 167.6ºC
  • すいようせい: Sparingly soluble in water.
  • PSA: 0.00000
  • LogP: 6.70570

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl セキュリティ情報

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB354080-25 g
trans-3,4-Difluoro-4'-(4-n-propylcyclohexyl)biphenyl, 97%; .
85312-59-0 97%
25g
€299.40 2023-04-26
Chemenu
CM201155-10g
3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
85312-59-0 95%
10g
$*** 2023-05-29
eNovation Chemicals LLC
D749910-25g
trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f)
85312-59-0 97%
25g
$150 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4535-25g
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
85312-59-0 98.0%(GC)
25g
2200.0CNY 2021-08-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T136051-5g
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
85312-59-0 97%
5g
¥308.90 2023-08-31
Chemenu
CM201155-10g
3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
85312-59-0 95%
10g
$223 2021-06-15
Chemenu
CM201155-25g
3,4-Difluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
85312-59-0 95%
25g
$410 2021-06-15
Alichem
A019113143-5g
3,4-Difluoro-4'-((trans-4-propylcyclohexyl)-1,1'-biphenyl
85312-59-0 95%
5g
$183.04 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T18140-1g
3,4-Difluoro-4-((trans-4-propylcyclohexyl)-1,1-biphenyl
85312-59-0 97%
1g
¥36.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031599-1g
4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
85312-59-0 97%
1g
¥1111 2024-05-21

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Benzene
リファレンス
Process for producing unsaturated organic compounds such as biaryls or arylpyridine derivatives by coupling of organohalosilane with halobenzenes or halopyridines
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated; 12 h, 70 °C
2.1 Reagents: Potassium fluoride Catalysts: (SP-4-2)-Chloro[2-(9-phenyl-1,10-phenanthrolin-2-yl-κN1,κN10)phenyl-κC]palladium Solvents: (±)-Propylene glycol ,  Dichloromethane ;  12 h, 100 °C
リファレンス
The Hiyama Cross-Coupling Reaction at Parts Per Million Levels of Pd: In Situ Formation of Highly Active Spirosilicates in Glycol Solvents
Ichii, Shun; et al, Chemistry - An Asian Journal, 2019, 14(21), 3850-3854

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Benzene
リファレンス
NaOH-promoted cross-coupling reactions of organosilicon compounds with organic halides: practical routes to biaryls, alkenylarenes and conjugated dienes
Hagiwara, Emiko; et al, Tetrahedron Letters, 1997, 38(3), 439-442

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: Palladium(2+), bis[2-(diphenylphosphino-κP)ethanamine-κN]-, chloride (1:2), (SP-… Solvents: Tetrahydrofuran ,  Water ;  5 h, 25 - 27 °C
リファレンス
The air-stable and highly efficient P,N-chelated palladium(II) complexes as catalysts for the Suzuki cross-coupling reaction at room temperature
Guo, Mengping; et al, Tetrahedron Letters, 2006, 47(12), 2033-2036

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: (SP-4-2)-Chloro[2-(9-phenyl-1,10-phenanthrolin-2-yl-κN1,κN10)phenyl-κC]palladium Solvents: (±)-Propylene glycol ,  Dichloromethane ;  12 h, 100 °C
リファレンス
The Hiyama Cross-Coupling Reaction at Parts Per Million Levels of Pd: In Situ Formation of Highly Active Spirosilicates in Glycol Solvents
Ichii, Shun; et al, Chemistry - An Asian Journal, 2019, 14(21), 3850-3854

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium (carbon-supported) Solvents: Ethanol ,  Water ;  30 min, 80 °C
リファレンス
An Aerobic and Very Fast Pd/C-Catalyzed Ligand-Free and Aqueous Suzuki Reaction Under Mild Conditions
Liu, Chun; et al, European Journal of Organic Chemistry, 2013, 2013(20), 4345-4350

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
1.2 Catalysts: Dichlorobis[tris(1-methylethyl)phosphine]palladium Solvents: Dimethylformamide
リファレンス
Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes: Highly Effective Methods for Arylation or Alkenylation of Aryl Chlorides
Gouda, Ken-ichi; et al, Journal of Organic Chemistry, 1996, 61(21), 7232-7233

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-Bis[1-(diphenylphosphino-κP)-2-propanolato-κO]palladium Solvents: Tetrahydrofuran ,  Water ;  rt; 5 h, rt
1.2 Reagents: Water
リファレンス
Cross-coupling reactions catalyzed by P, O chelate palladium complexes at room temperature
Guo, Mengping; et al, Tetrahedron Letters, 2005, 46(52), 9017-9020

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl Raw materials

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl Preparation Products

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl 関連文献

関連分類

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenylに関する追加情報

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl (CAS No. 85312-59-0): An Overview of a Versatile Compound in the Pharmaceutical and Materials Science Fields

4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl (CAS No. 85312-59-0) is a compound that has garnered significant attention in both the pharmaceutical and materials science industries due to its unique chemical structure and properties. This compound, often referred to as PCHDFB, is a member of the biphenyl family, characterized by the presence of two phenyl rings connected by a single bond, with additional substituents that enhance its functional versatility.

The trans-4-propylcyclohexyl group attached to one of the phenyl rings imparts significant steric and electronic effects, making PCHDFB particularly interesting for various applications. The introduction of fluorine atoms at the 3 and 4 positions on the other phenyl ring further modulates the compound's properties, enhancing its stability and reactivity in different environments.

In the pharmaceutical industry, PCHDFB has been explored for its potential as a ligand in drug discovery and development. Recent studies have shown that compounds with similar structures can exhibit selective binding to specific receptors, making them valuable candidates for therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* highlighted the use of PCHDFB derivatives in targeting G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes and diseases.

Moreover, PCHDFB has shown promise in materials science, particularly in the development of liquid crystals and organic electronics. The unique combination of aromaticity and fluorination makes it an excellent candidate for liquid crystal materials, where it can influence the phase behavior and optical properties of the system. Research published in *Advanced Materials* demonstrated that PCHDFB can be used to create liquid crystal displays (LCDs) with improved performance characteristics, such as faster response times and higher contrast ratios.

In addition to its applications in liquid crystals, PCHDFB has also been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The high electron affinity and low bandgap of PCHDFB make it suitable for these applications, where efficient charge transport is crucial. A study in *Nature Communications* reported that PCHDFB-based materials exhibited excellent charge carrier mobility and stability under various environmental conditions.

The synthesis of 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include Suzuki coupling reactions and electrophilic aromatic substitution reactions. Recent advancements in catalytic methods have further optimized these processes, making large-scale production more feasible.

Despite its promising applications, the use of PCHDFB also comes with certain challenges. One of the primary concerns is its potential environmental impact. Studies have shown that fluorinated compounds can persist in the environment for extended periods, raising questions about their long-term effects on ecosystems. Therefore, ongoing research is focused on developing more sustainable synthesis methods and exploring alternative compounds with similar properties but reduced environmental impact.

In conclusion, 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl (CAS No. 85312-59-0) is a versatile compound with a wide range of applications in both pharmaceuticals and materials science. Its unique chemical structure and properties make it an attractive candidate for various advanced technologies. As research continues to advance, it is likely that new applications and optimizations will further enhance its utility and impact across multiple industries.

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